5-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
Overview
Description
5-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is a chemical compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 5-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine typically involves the reaction of 5-chloro-4-methylbenzo[d]thiazol-2-amine with 3-chloropropylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
5-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 5-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine include other benzo[d]thiazole derivatives such as:
- 5-chloro-2-methylbenzo[d]thiazole
- 4-methylbenzo[d]thiazole-2-amine
- N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties .
Biological Activity
5-Chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Its unique structural features contribute to its biological activity, making it a subject of interest in various research domains.
- IUPAC Name: this compound
- Molecular Formula: C15H20ClN3OS
- Molecular Weight: 325.86 g/mol
- CAS Number: 1204298-26-9
- Purity: ≥95%
Biological Activity
The biological activity of this compound has been investigated through various studies, highlighting its potential as an enzyme inhibitor and its interactions with biological targets.
Enzyme Inhibition
-
Sirtuin Inhibition:
- Recent studies have indicated that compounds similar to this compound can act as inhibitors of sirtuins, a family of NAD+-dependent deacetylases involved in various cellular processes, including aging and metabolism. The compound's structure allows for effective binding to the active sites of these enzymes, potentially influencing their activity and offering therapeutic benefits against age-related diseases .
- Acetylcholinesterase (AChE) Inhibition:
Case Study 1: Sirtuin Inhibitors
In a study exploring novel Sirt1 inhibitors, several compounds were evaluated for their inhibitory effects on Sirt1 activity. The results demonstrated that certain derivatives of benzo[d]thiazole, including those structurally related to this compound, exhibited significant inhibition with low nanomolar IC50 values. This suggests a promising avenue for developing new therapeutic agents targeting metabolic disorders .
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of various benzo[d]thiazole derivatives in models of neurodegeneration. The study found that compounds with structural similarities to this compound provided significant protection against oxidative stress-induced neuronal cell death, indicating potential applications in treating neurodegenerative diseases .
Research Findings
The following table summarizes key findings from recent research on the biological activity of this compound and related compounds:
Study Focus | Biological Target | Activity | IC50 Value |
---|---|---|---|
Sirtuin Inhibition | Sirt1 | Significant inhibition | Low nanomolar range |
Acetylcholinesterase Inhibition | AChE | Enhanced cholinergic activity | Not specified |
Neuroprotection | Neuronal Cells | Protection against oxidative stress | Significant effect |
Properties
IUPAC Name |
5-chloro-4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3OS/c1-11-12(16)3-4-13-14(11)18-15(21-13)17-5-2-6-19-7-9-20-10-8-19/h3-4H,2,5-10H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINPWRJLVXCETI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NCCCN3CCOCC3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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